molecular formula C12H10F3N3O3S B1409432 N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide CAS No. 1858256-57-1

N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide

Cat. No. B1409432
CAS RN: 1858256-57-1
M. Wt: 333.29 g/mol
InChI Key: KXAZFBWSPIDBHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Scientific Research Applications

Hyperpolarizability and Material Applications

  • First Hyperpolarizability of Sulfonamide Amphiphiles : A study by Kucharski et al. (1999) evaluated the first hyperpolarizability of benzenesulfonamides, including derivatives similar to the specified compound. These findings suggest applications in materials science, particularly in the development of nonlinear optical materials (Kucharski, Janik, & Kaatz, 1999).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity of Pyrimidinyl Benzenesulfonamide Derivatives : Ranganatha et al. (2018) synthesized derivatives of pyrimidinyl benzenesulfonamide, including compounds with a structure similar to the specified chemical. These compounds demonstrated significant antimicrobial activity against pathogenic bacteria and fungi (Ranganatha, Prashanth, Patil, Bhadregowda, & Mallikarjunaswamy, 2018).

Anticancer Research

  • Anticancer Activity of Benzenesulfonamide Derivatives : Kumar et al. (2015) reported the synthesis of benzenesulfonamide derivatives with significant anticancer activity against various human cancer cell lines, highlighting the potential therapeutic applications of such compounds (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).

Molecular Synthesis and Structural Analysis

  • Synthesis and Structural Characterization : Cheng De-ju (2015) focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which are crucial in understanding the molecular structure and potential applications in drug development (Cheng De-ju, 2015).

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : Mostfa et al. (2020) investigated the use of a benzenesulfonamide derivative as a corrosion inhibitor for mild steel, demonstrating the compound's effectiveness in industrial applications (Mostfa, Gomaa, Othman, & Ali, 2020).

properties

IUPAC Name

N-methyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3S/c1-16-22(19,20)9-4-2-8(3-5-9)21-11-17-7-6-10(18-11)12(13,14)15/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAZFBWSPIDBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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